![molecular formula C12H16O3 B077034 Butyl mandelate CAS No. 14007-02-4](/img/structure/B77034.png)
Butyl mandelate
Overview
Description
Butyl mandelate is a chemical compound with the molecular formula C12H16O3 . It contains a total of 31 bonds, including 15 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .
Synthesis Analysis
A series of ionic liquids (ILs) was synthesized from the renewable resource mandelic acid. The ILs showed low antimicrobial activity towards the thirteen bacterial and twelve fungal strains they were screened against. A general trend of increasing bacterial toxicity in the order methyl ester < ethyl ester < n-butyl ester/amide was observed .Molecular Structure Analysis
The molecular structure of Butyl mandelate includes a total of 31 bonds; 15 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .Chemical Reactions Analysis
The antimicrobial activity of the ionic liquids derived from mandelic acid depends on their conversion in the urine to formaldehyde .Scientific Research Applications
Non-Linear Optical Applications
Organic salts of mandelic acid, such as Butyl mandelate, have been studied for their potential in optical and non-linear-optical (NLO) applications . These materials can be used in the design of non-linear optical devices, which produce a frequency doubling effect of optical wavelength electromagnetic radiation . This is an attractive area of modern materials research and crystal engineering .
Antimicrobial Activity
Ionic liquids synthesized from Butyl mandelate have shown low antimicrobial activity towards various bacterial and fungal strains . This property can be useful in certain applications where antimicrobial activity is not desired.
Biodegradability Studies
Butyl mandelate-derived ionic liquids have been used in studies to assess the effect of structural features on toxicity and biodegradability . These studies can help in the design of safer ionic liquids with low toxicity and high biodegradability .
Synthesis of Key Intermediates
Butyl mandelate can be used in the synthesis of optically pure intermediates, such as methyl ®-o-chloromandelate and ®-acetyl-o-mandelic acid . These intermediates are crucial for the synthesis of certain pharmaceuticals .
Hydrolysis and Racemization Studies
Butyl mandelate can be used in sequential hydrolysis and racemization studies . These studies are important in understanding the chemical behavior of the compound and its potential applications .
Mechanism of Action
Target of Action
Butyl mandelate, a derivative of methenamine mandelate, primarily targets the urinary tract . The compound’s primary targets are the bacteria that cause urinary tract infections .
Mode of Action
The mode of action of butyl mandelate is similar to that of methenamine mandelate . Methenamine mandelate is converted into formaldehyde in the urine . Formaldehyde is highly bactericidal, which means it kills bacteria effectively . Therefore, it can be inferred that butyl mandelate may also be converted into a bactericidal compound in the urine, thereby exerting its antibacterial effects.
Biochemical Pathways
The biochemical pathway of butyl mandelate likely involves the conversion of the compound into a bactericidal agent in the urine . This process is similar to the conversion of methenamine mandelate into formaldehyde
Pharmacokinetics
Methenamine mandelate, a related compound, is known to be excreted in the urine
Result of Action
The result of butyl mandelate’s action is the elimination of bacteria in the urinary tract, thereby helping to treat urinary tract infections
Action Environment
The action of butyl mandelate is influenced by the urinary environment. The conversion of methenamine mandelate into formaldehyde, for instance, is more effective in acidic urine . Therefore, it can be inferred that the action, efficacy, and stability of butyl mandelate may also be influenced by the pH and other factors in the urinary environment.
properties
IUPAC Name |
butyl 2-hydroxy-2-phenylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-3-9-15-12(14)11(13)10-7-5-4-6-8-10/h4-8,11,13H,2-3,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVXFMSPNHAPMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601316870 | |
Record name | Butyl mandelate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601316870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl mandelate | |
CAS RN |
14007-02-4 | |
Record name | Butyl mandelate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14007-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butyl mandelate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014007024 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butyl mandelate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406147 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butyl mandelate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601316870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butyl mandelate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.359 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Butyl Mandelate in asymmetric synthesis?
A1: Butyl Mandelate, specifically its chiral forms, serves as a valuable starting material for synthesizing optically active compounds. For instance, research demonstrates the effectiveness of a chiral polypyrrole film-coated electrode containing palladium metal in the asymmetric hydrogenation of α-keto esters like methyl benzoylformate (1a) and butyl benzoylformate (1b). This electrocatalytic process, conducted in an ethanol-HCl buffer solution, efficiently yields the corresponding hydrogenated products, (R)-(-)-methyl mandelate (2a) and (R)-(-)-butyl mandelate (2b), with significant enantioselectivities. []
Q2: How is the oxidation of Butyl Mandelate studied?
A2: Researchers have investigated the kinetics of Butyl Mandelate oxidation using different oxidizing agents. One study focused on chromic acid oxidation of secondary butyl mandelate, revealing that the reaction rate is directly proportional to the concentrations of HCrO4-, ester, and H+ ions. [] Another study explored the kinetics of silver(I)-catalyzed oxidation of n-butyl mandelate by peroxydisulphate. [] These studies provide insights into the reaction mechanisms and factors influencing the oxidation process.
Q3: Can Butyl Mandelate derivatives be used for enantiomeric excess determination?
A3: Yes, certain derivatives of Butyl Mandelate have shown promise as chiral derivatizing agents for determining enantiomeric excess in chiral alcohols and amines. For example, (R)-(-)- and (S)-(+)-O-coumarinylmandelic acids (SCMOH and RCMOH) are novel optically pure compounds synthesized from tert-butyl O-coumarinylmandelates, which are themselves derived from Butyl Mandelate. [] These acids offer a reliable method for determining enantiomeric excess using 1H-NMR spectroscopy without causing racemization or kinetic resolution during derivatization. []
Q4: Are there any enzymatic applications of Butyl Mandelate?
A4: Research indicates the potential use of Butyl Mandelate in enzymatic reactions. A study investigated the covalent immobilization of Candida rugosa lipase on epichlorohydrin-coated magnetite nanoparticles, utilizing this system for enantioselective hydrolysis of racemic esters, including Butyl Mandelate. [] The study employed HPLC analysis to evaluate the reaction outcomes. []
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